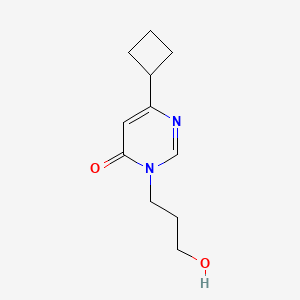
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one, also known as CBHP, is a pyrimidinone compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CBHP has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. Additionally, 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells. 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has also been found to reduce the expression of viral proteins and inhibit the replication of viruses, such as hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one in lab experiments is its relatively simple synthesis method. 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain assays. Additionally, 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one can exhibit cytotoxicity at high concentrations, which must be taken into account when designing experiments.
Direcciones Futuras
For the study of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one include the development of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one derivatives, further studies on its mechanism of action, and the development of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one-based drug delivery systems.
Métodos De Síntesis
The synthesis of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one involves the reaction of 4-chloro-6-cyclobutyl-2-methylpyrimidine with 3-hydroxypropylamine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one as a white solid with a melting point of 169-171°C.
Aplicaciones Científicas De Investigación
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth. Additionally, 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Propiedades
IUPAC Name |
6-cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-6-2-5-13-8-12-10(7-11(13)15)9-3-1-4-9/h7-9,14H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGQHSXHVSGKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637013.png)
![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637021.png)

![2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6637036.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6637045.png)
![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
![[3-[1-[(1-Phenylpyrazol-4-yl)methylamino]ethyl]phenyl]methanol](/img/structure/B6637058.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide](/img/structure/B6637072.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B6637075.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6637079.png)
![2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide](/img/structure/B6637093.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide](/img/structure/B6637100.png)
![4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637102.png)
![(6-fluoro-4-methyl-1H-indol-2-yl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B6637109.png)